2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole
Description
The compound 2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole features a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at the 2-position and a 1-methylpyrrole moiety linked via a methylene bridge. This structure combines a bicyclic heteroaromatic system with a substituted pyrrole, likely influencing its physicochemical and pharmacological properties. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes for pyrazolo-pyrazine derivatives involve cyclocondensation reactions, halogenation, and nucleophilic substitutions, as seen in the preparation of related compounds like 3-(benzenesulfonyl)-1-{2-cyclopropyl-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one .
Properties
IUPAC Name |
2-cyclopropyl-5-[(1-methylpyrrol-2-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-17-6-2-3-13(17)10-18-7-8-19-14(11-18)9-15(16-19)12-4-5-12/h2-3,6,9,12H,4-5,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWLVIKOSYMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrrole moiety: This can be achieved through the reaction of an appropriate precursor with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes or receptors involved in critical cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with structurally related analogs from the literature:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives
Key Observations:
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target compound) vs. Dihydro derivatives (e.g., 4b ) exhibit reduced planarity, possibly altering solubility and metabolic stability.
Substituent Effects :
- The cyclopropyl group in the target compound likely increases steric hindrance and metabolic resistance compared to bulkier tert-butyl (MK59) or benzyloxymethyl (compound 18 ) groups.
- The 1-methylpyrrole-methyl linker may improve membrane permeability relative to polar substituents like arylazo (4b ) or morpholine (compound 19 ).
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for 3-(benzenesulfonyl)-1-{2-cyclopropyl-pyrazolo[1,5-a]pyrazin-5-yl}propan-1-one , involving cyclopropanation and alkylation steps. In contrast, dichloro derivatives (e.g., 18 ) require aggressive reagents like POCl3.
Research Findings and Implications
- Physicochemical Properties : The cyclopropyl group and methylpyrrole moiety likely confer moderate logP (~2–3), balancing solubility and bioavailability. This contrasts with highly polar analogs like 4b (logP <1 due to hydroxyl and azo groups).
- Stability: The saturated pyrazine ring (4H,5H,6H,7H) in the target compound may enhance stability under acidic conditions compared to non-hydrogenated cores.
- Druglikeness: The compound adheres to Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10), aligning with orally bioavailable drugs.
Biological Activity
The compound 2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent and a pyrrole moiety. This unique structure contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in disease pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit kinases or proteases, which play critical roles in cell signaling and disease progression.
- Receptor Modulation : It could modulate the activity of receptors associated with various physiological processes.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Pyrazolo derivatives have shown promise in inhibiting tumor cell proliferation. For example, compounds containing the pyrazolo scaffold have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as HeLa and A375 .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo and pyrrole moieties can significantly influence the biological activity of the compound. Key findings include:
- Cyclopropyl Substituent : The presence of the cyclopropyl group enhances binding affinity to target proteins due to its unique steric and electronic properties .
- Pyrrole Integration : The incorporation of the pyrrole ring is crucial for maintaining biological activity and enhancing solubility in biological environments .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Studies : A study on pyrazolo[3,4-b]pyridines demonstrated significant inhibition of CDK2 and CDK9 with IC values of 0.36 µM and 1.8 µM respectively . This suggests that similar compounds may exhibit potent anticancer properties.
- Anti-inflammatory Research : Research on functionalized bipyrroles indicated their potential in reducing inflammation markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
